molecular formula C5H7NO2S B3120417 methyl (2S)-2-isothiocyanatopropanoate CAS No. 26349-75-7

methyl (2S)-2-isothiocyanatopropanoate

Cat. No.: B3120417
CAS No.: 26349-75-7
M. Wt: 145.18 g/mol
InChI Key: LFRBLTIOKKCLSD-BYPYZUCNSA-N
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Description

Methyl (2S)-2-isothiocyanatopropanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl ester of a chiral amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-isothiocyanatopropanoate typically involves the reaction of a chiral amino acid derivative with thiophosgene. The process can be summarized as follows:

    Starting Material: The synthesis begins with the chiral amino acid, such as (S)-alanine.

    Formation of Isothiocyanate: The amino group of the amino acid is first converted to an isothiocyanate group using thiophosgene (CSCl2) under basic conditions.

    Esterification: The carboxyl group of the amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of (S)-alanine and thiophosgene.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-isothiocyanatopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the isothiocyanate group can yield amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines (R-NH2) and alcohols (R-OH) under mild conditions.

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Sulfonyl Derivatives: Formed from oxidation.

    Amines: Formed from reduction.

Scientific Research Applications

Methyl (2S)-2-isothiocyanatopropanoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial and anticancer properties.

    Biological Studies: Employed in studies to understand the reactivity and behavior of isothiocyanate-containing compounds in biological systems.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The molecular targets and pathways involved include:

    Protein Modification: The isothiocyanate group can react with thiol groups in cysteine residues, leading to protein modification and potential inhibition of enzyme activity.

    DNA Interaction: The compound can interact with nucleophilic sites in DNA, potentially leading to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl (2S)-2-isothiocyanatopropanoate can be compared with other similar compounds, such as:

    Phenyl Isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.

    Allyl Isothiocyanate: Known for its presence in mustard oil, it has a different alkyl group.

    Benzyl Isothiocyanate: Contains a benzyl group, making it more hydrophobic.

Uniqueness: this compound is unique due to its chiral center and the presence of a methyl ester group, which can influence its reactivity and biological activity compared to other isothiocyanates.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl (2S)-2-isothiocyanatopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRBLTIOKKCLSD-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943362
Record name Methyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21055-39-0
Record name Methyl N-(sulfanylidenemethylidene)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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